molecular formula C11H20ClNO3 B2714642 Methyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate;hydrochloride CAS No. 2361646-52-6

Methyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate;hydrochloride

Cat. No. B2714642
CAS RN: 2361646-52-6
M. Wt: 249.74
InChI Key: MRZHOLOYERQDOZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for “3-oxa-9-azaspiro[5.5]undecane” is 1S/C9H17NO/c1-5-10-6-2-9(1)3-7-11-8-4-9/h10H,1-8H2 . This suggests that the compound contains a spirocyclic structure with an oxygen atom and a nitrogen atom incorporated into the ring system.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate;hydrochloride is a compound involved in various synthetic processes, demonstrating its versatility in organic chemistry. For example, substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates have been obtained through highly regioselective 1,3-dipolar cycloaddition, showcasing the compound's potential in producing spirocyclic structures with significant chemical and pharmaceutical relevance (Molchanov & Tran, 2013).

Applications in Antibacterial Agents

Research into the applications of methyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate;hydrochloride derivatives has extended into the field of antibacterial agents. Spirocyclic derivatives of ciprofloxacin incorporating this structure have been synthesized and tested against a range of bacterial strains. These studies have highlighted the compound's role in the development of new antibacterial agents, with some derivatives displaying potent activity against specific bacterial strains (Lukin et al., 2022).

Contribution to Organic Synthesis Methodologies

The compound has also contributed to advancements in organic synthesis methodologies. For instance, it has been involved in the synthesis of fluoroquinolone derivatives, exploring its utility in creating compounds with potential antibacterial properties. This research underscores the compound's importance in developing new synthetic routes and pharmaceuticals (Lukin et al., 2022).

Role in Polymer Science

In polymer science, derivatives of methyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate;hydrochloride have been employed in the synthesis of novel polymers. For instance, condensation polymers from related spiro compounds demonstrate the potential of these structures in creating new materials with unique properties, such as crosslinking capabilities and adherence to surfaces (Pryde et al., 1962).

Exploration in Heterocyclic Compound Synthesis

The compound's framework is integral to the synthesis of heterocyclic compounds, highlighting its role in generating biologically active molecules. This area of research is crucial for developing new drugs and understanding biological mechanisms at the molecular level (Molchanov & Tran, 2013).

properties

IUPAC Name

methyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3.ClH/c1-14-10(13)9-8-12-5-2-11(9)3-6-15-7-4-11;/h9,12H,2-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZHOLOYERQDOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCCC12CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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